Perfluoroisobutylene

説明

Chemical Structure and Classification

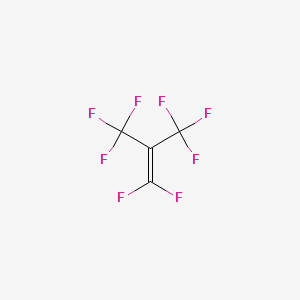

This compound exhibits a well-defined molecular structure characterized by the formula (CF₃)₂C=CF₂, representing a fluoroalkene classification within the broader organofluorine compound family. The compound's International Union of Pure and Applied Chemistry nomenclature designates it as 1,1,3,3,3-pentafluoro-2-(trifluoromethyl)prop-1-ene, reflecting its systematic structural organization. The molecular architecture features a central carbon-carbon double bond flanked by trifluoromethyl groups, creating a symmetrical arrangement that contributes to its unique reactivity profile.

The compound's structural framework can be described through multiple naming conventions, including octafluoroisobutylene and octafluoro-sec-butene, all referring to the same molecular entity. The Chemical Abstracts Service registry number 382-21-8 provides unambiguous identification within chemical databases, while the molecular weight of 200.03 grams per mole establishes its position among medium-sized perfluorinated compounds. The simplified molecular-input line-entry system representation, FC(F)=C(C(F)(F)F)C(F)(F)F, clearly illustrates the complete fluorination pattern and the central alkene functionality.

Advanced spectroscopic characterization reveals distinctive features in the compound's structural analysis. The ¹⁹F nuclear magnetic resonance spectrum provides detailed information about the fluorine environments, distinguishing between the various fluorine atoms based on their chemical shifts and coupling patterns. The compound's three-dimensional molecular geometry adopts a planar configuration around the double bond, with the bulky trifluoromethyl substituents creating significant steric hindrance that influences its reactivity patterns.

Historical Context and Discovery

The discovery and development of this compound emerged from the broader advancement of organofluorine chemistry during the mid-20th century, particularly following the groundbreaking work on tetrafluoroethylene polymerization. The compound's origins trace back to the pioneering research conducted by Roy J. Plunkett at DuPont's Jackson Laboratory in 1938, when his accidental discovery of polytetrafluoroethylene opened new avenues for fluorocarbon chemistry. This serendipitous discovery catalyzed extensive research into perfluorinated compounds, ultimately leading to the systematic synthesis and characterization of this compound.

The industrial production of this compound became feasible through the development of pyrolytic processes involving tetrafluoroethylene dimer, specifically octafluorocyclobutane. Patent documentation from the 1960s reveals that atmospheric-pressure pyrolysis of octafluorocyclobutane yields approximately 50% this compound, establishing this route as a primary synthetic pathway. The process development represented a significant advancement in organofluorine synthesis, providing access to a compound that would prove valuable in various applications.

The compound's emergence as a byproduct during tetrafluoroethylene production further established its commercial significance. Manufacturing processes designed for tetrafluoroethylene synthesis inevitably generated this compound as a secondary product, necessitating its separation and purification. Additionally, the observation that this compound forms during the thermal decomposition of polytetrafluoroethylene at elevated temperatures provided insights into fluoropolymer degradation mechanisms.

Research documentation from the 1950s and 1960s demonstrates the systematic characterization of this compound's properties and potential applications. Early synthetic methodologies focused on optimizing yields from pyrolytic processes while minimizing unwanted byproducts. The development of analytical techniques specifically designed for fluorocarbon analysis enabled precise characterization of this compound, facilitating its incorporation into various synthetic schemes and industrial processes.

Physical and Chemical Properties

This compound exhibits distinctive physical properties that reflect its perfluorinated nature and molecular structure. The compound exists as a colorless gas under standard temperature and pressure conditions, with a characteristic boiling point of 7°C that facilitates its handling and processing. The melting point, recorded at -130°C, indicates the compound's stability across a broad temperature range. These thermal properties position this compound as a volatile compound suitable for gas-phase reactions and processes requiring precise temperature control.

The compound's density measurements reveal significant differences between liquid and gas phases, with liquid density values of 1.592 grams per milliliter at 0°C providing important information for volumetric calculations and process design. Vapor pressure characteristics indicate high volatility, with substantial vapor pressure even at ambient temperatures, contributing to its gas-phase behavior under normal conditions. The refractive index of 1.2600 reflects the compound's optical properties and provides valuable data for analytical identification.

Chemical reactivity patterns of this compound demonstrate its classification as a highly electrophilic species, readily participating in nucleophilic addition reactions. The compound's high electrophilicity results from the electron-withdrawing effects of the multiple fluorine substituents, creating electron-deficient carbon centers susceptible to nucleophilic attack. Hydrolysis reactions proceed readily in aqueous environments, leading to the formation of various reactive intermediates before ultimately yielding relatively stable products.

Table 1: Physical Properties of this compound

Solubility characteristics reveal the compound's hydrophobic nature, with limited water solubility but rapid decomposition upon contact with aqueous solutions. The decomposition process involves multiple steps, generating various fluorinated intermediates before ultimately producing carbon dioxide and hydrogen fluoride. This reactivity pattern has implications for environmental fate and transport, as well as analytical detection methods.

Thermal stability analysis indicates that this compound remains stable under moderate heating but undergoes decomposition at elevated temperatures above 300°C. The decomposition pathway involves complex rearrangement reactions that can lead to the formation of other fluorinated compounds, including perfluorocyclobutane derivatives and linear perfluoroalkenes. Understanding these thermal decomposition patterns proves crucial for process design and safety considerations in industrial applications.

Significance in Organofluorine Chemistry

This compound occupies a central position within organofluorine chemistry due to its unique combination of stability and reactivity, making it a versatile building block for various synthetic transformations. The compound's significance extends beyond its direct applications, serving as a key intermediate in the synthesis of more complex fluorinated molecules and polymeric materials. Its role as a monomer in fluoropolymer synthesis has established its importance in materials science applications where exceptional chemical resistance and thermal stability are required.

The compound's utility in semiconductor fabrication processes demonstrates its technological relevance in modern electronics manufacturing. Etching applications leverage this compound's selective reactivity toward specific substrate materials, enabling precise pattern formation in microelectronics production. This application highlights the compound's ability to participate in controlled chemical processes that require high selectivity and minimal side reactions.

Research investigations into this compound's mechanism of action reveal its capacity to participate in radical-mediated reactions under specific conditions. Electron paramagnetic resonance spectroscopy studies have identified various reactive intermediates formed during its decomposition, providing insights into the fundamental processes governing organofluorine chemistry. These mechanistic studies contribute to the broader understanding of fluorocarbon reactivity patterns and inform the design of new synthetic methodologies.

The compound's role in pyrolytic processes extends its significance to thermal decomposition chemistry and waste treatment applications. Studies examining the pyrolysis of perfluoroalkylsulfonates have identified this compound as a key decomposition product, highlighting its formation during the thermal treatment of various fluorinated materials. These findings have implications for understanding the fate of fluorinated compounds in high-temperature processes and developing effective treatment strategies for fluorinated waste materials.

Table 2: Applications and Significance of this compound

The environmental implications of this compound chemistry contribute to its significance in contemporary chemical research, particularly regarding the fate and transport of fluorinated compounds. Atmospheric chemistry studies indicate that the compound undergoes degradation through reaction with hydroxyl radicals, with a calculated half-life of approximately 5.7 days. This relatively rapid atmospheric degradation distinguishes this compound from many persistent organofluorine compounds that accumulate in environmental systems.

特性

CAS番号 |

382-21-8 |

|---|---|

分子式 |

C4F8 |

分子量 |

200.03 g/mol |

IUPAC名 |

1,1,3,3,3-pentafluoro-2-(trifluoromethyl)prop-1-ene |

InChI |

InChI=1S/C4F8/c5-2(6)1(3(7,8)9)4(10,11)12 |

InChIキー |

DAFIBNSJXIGBQB-UHFFFAOYSA-N |

SMILES |

C(=C(F)F)(C(F)(F)F)C(F)(F)F |

正規SMILES |

C(=C(F)F)(C(F)(F)F)C(F)(F)F |

沸点 |

0.5 °C 7 °C 44.6°F |

Color/Form |

Colorless gas Gas at room temperature |

密度 |

1.592 g/cu cm at 0 °C 1.6 g/l 1.592 |

melting_point |

-130 °C -202°F |

他のCAS番号 |

382-21-8 |

物理的記述 |

COLOURLESS GAS. Colorless, odorless gas at room temp. When heated to decomposition it emits toxic fumes of hydrogen fluoride. |

ピクトグラム |

Acute Toxic; Health Hazard |

溶解性 |

Decomposes in wate |

同義語 |

perfluoroisobutene perfluoroisobutylene |

蒸気密度 |

6.3 (Air = 1) 6.3 |

蒸気圧 |

1740 mm Hg at 25 °C 1740 mmHg |

製品の起源 |

United States |

科学的研究の応用

Toxicological Research

Acute Lung Injury Studies

PFIB is notorious for causing acute lung injury (ALI) upon inhalation. Research has demonstrated that exposure to PFIB leads to significant pathological changes in lung tissues, including inflammation and apoptosis of lung cells. A study conducted on rats exposed to PFIB revealed that inflammatory cell infiltration and alveolar wall thickening occurred within hours of exposure, peaking at 24 hours before gradually recovering .

Key Findings:

- Mechanism of Injury : The injury mechanism involves oxidative stress and a cytokine storm, leading to increased levels of pro-inflammatory cytokines in lung tissues .

- Preventive Measures : Pretreatment with pyrrolidine dithiocarbamate has shown protective effects against PFIB-induced ALI by inhibiting NF-kappaB activation .

Analytical Chemistry

Detection and Analysis Using Metal-Organic Frameworks

PFIB's unique chemical properties have made it a subject of interest in analytical chemistry, particularly in the development of Metal-Organic Frameworks (MOFs). These frameworks are being researched for their potential to selectively detect PFIB and other harmful compounds due to their high porosity and tunable surface area .

Applications in Analytical Chemistry:

- Sample Preparation : MOFs can enhance the selectivity and sensitivity of detecting PFIB in various matrices.

- Environmental Monitoring : The ability to detect PFIB in environmental samples is crucial for assessing contamination levels from industrial processes.

Material Science

Development of Fluoropolymer Products

PFIB is also relevant in the production of fluoropolymers, which have applications across various industries due to their chemical resistance and thermal stability. Research into the synthesis of fluoropolymers from PFIB has potential implications for creating advanced materials used in medical devices, coatings, and seals.

Case Studies:

- Fluoropolymer Synthesis : Studies have explored the conversion of PFIB into useful fluoropolymer products through controlled polymerization processes .

- Medical Applications : The biocompatibility and non-reactive nature of fluoropolymers derived from PFIB make them suitable for use in medical implants and devices .

Summary Table of Applications

類似化合物との比較

Comparison with Structurally Similar Fluorinated Compounds

PFIB’s toxicity and environmental behavior are best understood when compared to related fluorinated alkenes and gases. Below is a detailed analysis:

Toxicity Profile

Key Observations :

- PFIB is ~50,000x more toxic than TFE and ~2,000x more toxic than HFP in inhalation studies .

- Unlike phosgene, PFIB’s effects manifest rapidly (1–4 hours post-exposure), with mortality linked to Bcl-2/Bax-mediated apoptosis and oxidative stress .

Environmental Persistence and Sources

- PFIB : Generated during PTFE pyrolysis, industrial fluorocarbon processes, and combustion of fluoropolymers . Atmospheric half-life is short (~1 hour) due to reactivity with water vapor .

- HFP and TFE : Industrial feedstocks for fluoropolymer production; longer atmospheric persistence (weeks to months) due to resistance to hydrolysis .

- Phosgene : Primarily industrial (pesticides, plastics); persists longer in dry air but hydrolyzes rapidly in humid environments .

Mechanistic Divergences

While PFIB and phosgene both cause pulmonary edema, their mechanisms differ:

- PFIB hydrolyzes to COF₂ and HF, triggering cytokine cascades (e.g., TNF-α, IL-6) and apoptosis via Akt pathway suppression .

- Phosgene acylates alveolar proteins, impairing surfactant function and leading to delayed edema .

- HFP and TFE exhibit lower reactivity, with toxicity linked to metabolic byproducts (e.g., trifluoroacetic acid) rather than direct hydrolysis .

準備方法

Reaction Mechanism and Conditions

Octafluorocyclobutane (c-C₄F₈), a cyclic dimer of tetrafluoroethylene (TFE), undergoes atmospheric-pressure pyrolysis to yield PFIB. The reaction proceeds via ring-opening and rearrangement mechanisms, producing PFIB as the primary product with a reported yield of 50% . The process typically operates at temperatures between 600–800°C , with residence times optimized to maximize PFIB formation while minimizing decomposition into smaller perfluorocarbons.

The reaction is summarized as:

Industrial and Experimental Data

Key parameters from large-scale experiments include:

| Parameter | Value | Source |

|---|---|---|

| Temperature | 700–750°C | |

| Pressure | Atmospheric | |

| PFIB Yield | 50% | |

| Major Byproducts | Hexafluoropropene |

This method is favored in industrial settings due to its scalability and predictable yields. However, the toxicity of PFIB necessitates stringent containment protocols during production.

Thermal Decomposition of Polytetrafluoroethylene (PTFE)

Mechanism and Byproduct Formation

PTFE, a common fluoropolymer, decomposes at temperatures exceeding 450°C , releasing PFIB as a minor product alongside other perfluoroalkenes and carbonyl fluorides. The degradation follows a radical chain mechanism, initiated by homolytic cleavage of C–C bonds in the polymer backbone:

Thermolysis of Chlorofluorocarbons (CFCs)

HCFC-124 and HCFC-22 as Feedstocks

Thermolysis of hydrochlorofluorocarbons (HCFCs), such as HCFC-124 (CF₃CF₂Cl) and HCFC-22 (CHClF₂), produces PFIB as a secondary product. For example, pyrolysis of HCFC-124 at 700–850°C yields PFIB at concentrations below 0.1% , with hexafluoropropene (HFP) as the major product.

Table 1: Thermolysis of HCFC-124 at Varying Conditions

| Temperature (°C) | Contact Time (s) | PFIB Yield (%) | Major Product |

|---|---|---|---|

| 700 | 2.5 | <0.01 | HFP (62%) |

| 815 | 1.8 | 0.05 | HFP (58%) |

| 850 | 1.5 | 0.08 | HFP (55%) |

Role of Catalysts and Reactor Design

The use of platinum-lined reactors and inert gas purging reduces PFIB formation by suppressing radical recombination. For instance, introducing perfluorocyclobutane (c-C₄F₈) as a co-feedstock in HCFC-124 thermolysis lowers PFIB yields to <0.01% .

Comparative Analysis of Preparation Methods

Yield and Scalability

Q & A

Q. What are the primary mechanisms of PFIB-induced pulmonary toxicity, and how are these pathways experimentally validated?

PFIB's acute toxicity arises from its reactivity with lung surfactants and alveolar epithelial cells, leading to pulmonary edema and inflammation. Experimental validation involves exposing rodent models to controlled PFIB concentrations (e.g., 0.5–5 ppm) and analyzing histopathological changes, bronchoalveolar lavage fluid (BALF) biomarkers (e.g., protein content, inflammatory cytokines), and oxidative stress markers. Key studies by Lehnert et al. (1993) demonstrated dose-dependent increases in lung permeability and neutrophil infiltration within 24 hours post-exposure . Smith et al. (1982) further correlated exposure duration with mortality rates in rats, establishing LC₅₀ values .

Q. How should researchers design inhalation toxicity studies for PFIB to ensure reproducibility?

Standardized protocols include:

- Exposure Systems : Dynamic airflow chambers with real-time gas concentration monitoring (e.g., infrared spectroscopy) .

- Control Groups : Sham-exposed animals and positive controls (e.g., phosgene) to benchmark toxicity .

- Endpoint Analysis : Histopathology (H&E staining), BALF analysis, and pulse oximetry for hypoxia assessment.

- Data Reporting : Adherence to the Beilstein Journal’s guidelines for experimental detail, including chamber specifications, exposure duration, and statistical methods .

Q. What analytical methods are recommended for detecting PFIB in environmental or laboratory air samples?

The U.S. EPA’s SAM Method 5.2.85 recommends gas chromatography (GC) coupled with flame photometric detection (FPD) or nitrogen-phosphorus detection (NPD). Thermal desorption is used for sample preparation, with a detection limit of 0.1 µg/m³. This method is validated for distinguishing PFIB from interferents like phosgene .

Advanced Research Questions

Q. How can conflicting data on PFIB’s concentration-response relationships be resolved in inhalation studies?

Discrepancies often stem from variability in exposure systems (e.g., static vs. dynamic chambers) or interspecies differences. A meta-analysis approach, as applied by Bide et al. (2000), can harmonize data by normalizing results to respiratory minute volumes and adjusting for chamber humidity/temperature . Computational toxicology models (e.g., physiologically based pharmacokinetic models) further reconcile differences by simulating species-specific alveolar deposition .

Q. What strategies optimize GC-MS protocols for PFIB quantification in complex matrices (e.g., combustion byproducts)?

Key optimizations include:

- Column Selection : Polar capillary columns (e.g., DB-624) to separate PFIB from co-eluting perfluorocarbons .

- Derivatization : Use of pentafluorobenzyl bromide to enhance ionization efficiency in electron-capture negative ion mode .

- Matrix Interference Mitigation : Solid-phase microextraction (SPME) for selective PFIB isolation from particulate matter .

Q. How do PFIB’s thermal decomposition pathways vary under different combustion conditions, and what are the implications for hazard assessment?

PFIB decomposes at >300°C into carbonyl fluoride (COF₂) and hydrogen fluoride (HF), but secondary reactions with metals (e.g., aluminum) produce trifluoroacetyl fluoride (CF₃COF). Warheit et al. (1990) showed that aerosol aging and combustion temperature (400–600°C) significantly alter byproduct profiles, necessitating thermogravimetric analysis (TGA) and FTIR spectroscopy for real-time monitoring .

Methodological and Data Analysis Questions

Q. What statistical frameworks are most robust for analyzing PFIB’s dose-dependent mortality data?

Probit analysis is widely used to calculate LC₅₀ values, but Bayesian hierarchical models improve accuracy in small-sample studies by incorporating prior toxicity data (e.g., from structurally similar perfluorocarbons) . For sublethal endpoints (e.g., inflammation), mixed-effects models account for intra-animal variability .

Q. How can computational toxicology predict PFIB’s toxicological endpoints when experimental data are limited?

Quantitative structure-activity relationship (QSAR) models, such as those in the EPA’s TEST suite, predict acute toxicity using PFIB’s electrophilicity index (ω = 10.2 eV) and octanol-water partition coefficient (log Kₒw = 3.1). Molecular dynamics simulations further elucidate its interactions with pulmonary surfactants .

Ethical and Reproducibility Considerations

Q. What ethical safeguards are critical in PFIB in vivo studies given its extreme toxicity?

Protocols must include:

- Exposure Control : Closed-circuit systems with HEPA filtration to protect researchers .

- Humane Endpoints : Predefined criteria for euthanasia (e.g., >20% body weight loss, severe dyspnea) .

- Regulatory Compliance : Approval from institutional animal care committees (IACUC) and adherence to OECD Test Guidelines 403 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。